An In-depth Technical Guide to 3-Cyanocyclobutyl Methanesulfonate for Advanced Research
An In-depth Technical Guide to 3-Cyanocyclobutyl Methanesulfonate for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-cyanocyclobutyl methanesulfonate, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, a validated synthesis protocol, reactivity profile, and its strategic applications in the design and development of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their quest for innovative molecular architectures.
Introduction: The Strategic Value of the Cyanocyclobutyl Scaffold
The cyclobutane motif has garnered significant interest in drug discovery for its ability to impart conformational rigidity and improve pharmacokinetic profiles.[1][2][3] Unlike more flexible aliphatic chains, the puckered four-membered ring of cyclobutane restricts the rotational freedom of appended functionalities, allowing for a more precise presentation of pharmacophoric elements to their biological targets.[1][2] This can lead to enhanced potency and selectivity.[3]
3-Cyanocyclobutyl methanesulfonate emerges as a particularly attractive synthetic intermediate due to its bifunctional nature. The nitrile group is a versatile precursor for a range of functionalities including amines, carboxylic acids, and tetrazoles, which are prevalent in many drug scaffolds.[4] Simultaneously, the methanesulfonate (mesylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse molecular fragments.[4]
Physicochemical and Spectroscopic Properties
While extensive experimental data for 3-cyanocyclobutyl methanesulfonate is not widely published, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 1544741-02-7 | Chemical Abstract Service[5][6] |
| Molecular Formula | C₆H₉NO₃S | |
| Molecular Weight | 175.21 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | Inferred from similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | Inferred from structural components |
| Stability | Moisture sensitive; store under inert atmosphere | General for methanesulfonates |
Spectroscopic Profile (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.8-5.2 (m, 1H, CH-OMs)
-
δ 3.0-3.4 (m, 1H, CH-CN)
-
δ 3.05 (s, 3H, CH₃-S)
-
δ 2.4-2.9 (m, 4H, cyclobutyl CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 118-122 (CN)
-
δ 70-75 (CH-OMs)
-
δ 38.5 (CH₃-S)
-
δ 30-35 (cyclobutyl CH₂)
-
δ 25-30 (CH-CN)
-
-
IR (ATR):
-
~2240 cm⁻¹ (C≡N stretch, sharp)
-
~1350 cm⁻¹ (S=O asymmetric stretch)
-
~1170 cm⁻¹ (S=O symmetric stretch)
-
-
Mass Spectrometry (ESI+):
-
m/z 176.04 [M+H]⁺
-
m/z 198.02 [M+Na]⁺
-
Synthesis of 3-Cyanocyclobutyl Methanesulfonate
The most direct and reliable synthesis of 3-cyanocyclobutyl methanesulfonate involves a two-step process starting from the commercially available 3-oxocyclobutanecarbonitrile. The key steps are the reduction of the ketone to the corresponding alcohol, followed by mesylation.
Workflow for the Synthesis of 3-Cyanocyclobutyl Methanesulfonate
Caption: Synthetic workflow for 3-cyanocyclobutyl methanesulfonate.
Experimental Protocol: Synthesis of 3-Hydroxycyclobutanecarbonitrile
This procedure is based on established methods for the reduction of cyclic ketones.
-
Reaction Setup: To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in methanol (5-10 vol) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxycyclobutanecarbonitrile as a mixture of cis and trans isomers. This product is often used in the next step without further purification.
Experimental Protocol: Synthesis of 3-Cyanocyclobutyl Methanesulfonate
This protocol is a standard procedure for the mesylation of alcohols.
-
Reaction Setup: Dissolve 3-hydroxycyclobutanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 vol) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C.
-
Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the solution.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-cyanocyclobutyl methanesulfonate.
Reactivity and Handling
Reactivity Profile
The reactivity of 3-cyanocyclobutyl methanesulfonate is dominated by the excellent leaving group ability of the mesylate. It is a versatile electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Caption: Reactivity of 3-cyanocyclobutyl methanesulfonate with various nucleophiles.
The nitrile group is relatively stable under the conditions of mesylation and subsequent nucleophilic substitution. It can be carried through several synthetic steps before being transformed into other functional groups as required by the synthetic strategy.
Handling and Storage
3-Cyanocyclobutyl methanesulfonate is expected to be a moisture-sensitive compound due to the presence of the methanesulfonyl group. Therefore, it should be handled under an inert atmosphere and stored in a tightly sealed container in a cool, dry place. As with all methanesulfonate esters, it should be treated as a potential alkylating agent and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[7][8]
Applications in Drug Discovery
The unique structural features of 3-cyanocyclobutyl methanesulfonate make it a valuable tool for medicinal chemists.
-
Scaffold Hopping and SAR Exploration: The cyclobutane core serves as a rigid scaffold to which various functionalities can be attached via nucleophilic displacement of the mesylate. This allows for rapid exploration of the structure-activity relationship (SAR) around a core pharmacophore.
-
Introduction of 3D Character: In an era where many drug candidates are "flat" aromatic compounds, the introduction of the puckered cyclobutane ring can improve solubility, reduce off-target effects, and enhance cell permeability.[1][2]
-
Bioisosteric Replacement: The cyanocyclobutyl moiety can be used as a bioisosteric replacement for other groups to modulate the physicochemical properties of a lead compound.
-
Access to Novel Chemical Space: As a versatile building block, it provides access to novel and diverse molecular architectures that may not be readily accessible through other synthetic routes. The nitrile can be further elaborated, for example, via "click chemistry" after reduction to an amine and subsequent functionalization with an azide or alkyne.[9]
Conclusion
3-Cyanocyclobutyl methanesulfonate is a high-value synthetic intermediate that offers a unique combination of a rigid cyclobutane scaffold, a versatile nitrile handle, and a reactive mesylate leaving group. This trifecta of properties makes it an enabling tool for the synthesis of complex and novel molecules in the pursuit of new therapeutic agents. By understanding its chemical properties, synthesis, and reactivity, researchers can strategically incorporate this building block to accelerate their drug discovery programs.
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